tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound notable for its complex structure that includes a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted pyridine moiety. The molecular formula of this compound is C₁₆H₂₄N₂O₃, with a molecular weight of approximately 292.37 g/mol. It is identified by the CAS number 1352483-50-1 and has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities.
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is classified as an organic compound within the category of carboxylates. It features functional groups that suggest potential applications in medicinal chemistry and material sciences.
The synthesis of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be achieved through multiple methods, typically involving the reaction of pyrrolidine derivatives with appropriate pyridine-based precursors.
Methods:
Technical details regarding specific reagents, temperatures, and durations are crucial for optimizing yields during synthesis but are typically proprietary or found in specialized literature.
The molecular structure of tert-butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be represented using various chemical notation systems:
COc1ncc(C)cc1C2CCN(C2)C(=O)OC(C)(C)C
WXAYOKKIYZEPTE-UHFFFAOYSA-N
The compound's structural features include:
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several chemical reactions based on its functional groups:
These reactions highlight the compound's versatility as a synthetic intermediate or active pharmaceutical ingredient.
The proposed mechanism involves binding to specific biological targets, influencing pathways such as neurotransmission or metabolic regulation. Further studies are required to clarify these interactions and their implications for drug development.
The compound's stability, solubility, and reactivity are influenced by its functional groups:
Relevant data such as boiling point, melting point, and density remain unspecified but would be critical for practical applications in laboratory settings.
tert-Butyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has potential applications in:
The compound's unique structure positions it as a valuable candidate for further research across various scientific disciplines.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: